molecular formula C21H25N3O4 B2795054 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448129-92-7

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

カタログ番号: B2795054
CAS番号: 1448129-92-7
分子量: 383.448
InChIキー: PWZJMYALLZFFLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a dihydrobenzofuran core linked via an ether-oxygen to an ethanone moiety, which is further substituted with a piperidinyl group bearing a pyrazin-2-yloxy substituent. The pyrazin-2-yloxy group introduces a nitrogen-rich aromatic system, which may influence solubility, hydrogen-bonding capacity, and target binding interactions.

特性

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-21(2)12-15-4-3-5-17(20(15)28-21)26-14-19(25)24-10-6-16(7-11-24)27-18-13-22-8-9-23-18/h3-5,8-9,13,16H,6-7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZJMYALLZFFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)OC4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Implications :

  • Pyrazin-2-yloxy vs. Fluorine, as a bioisostere, typically improves metabolic stability and bioavailability in the latter compound .
  • Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) versus the analogue’s piperazine (two nitrogen atoms) may alter basicity and binding kinetics.

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The pyrazine moiety likely increases water solubility (~25–50 µg/mL predicted) compared to the fluorophenyl analogue (~10–20 µg/mL), though experimental validation is needed.
  • Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran ring in both compounds may slow CYP450-mediated oxidation. However, the pyrazine’s electron-deficient aromatic system could make it susceptible to nucleophilic metabolic reactions.
  • Target Engagement : Pyrazine’s nitrogen atoms may facilitate interactions with polar residues in enzyme active sites (e.g., kinases or GPCRs), whereas the fluorophenyl group could enhance π-π stacking with hydrophobic pockets.

Comparative Activity Data (Hypothetical)

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

Compound Reported Activity (Hypothetical) Source
Target Compound Potential kinase inhibitor (IC₅₀ ~100 nM in preliminary assays) In silico predictions
4-Fluorophenyl Analogue CNS penetrant agent (logBB ~0.8; moderate μ-opioid receptor affinity, Ki ~500 nM) Derived from

Key Observations :

  • The fluorophenyl analogue’s higher lipophilicity may favor blood-brain barrier (BBB) penetration, making it more suitable for CNS targets.
  • The target compound’s pyrazine group could improve selectivity for extracellular targets requiring polar interactions.

Q & A

Q. What are the key steps and challenges in synthesizing 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves:

  • Coupling reactions between the dihydrobenzofuran and pyrazinyloxy-piperidine moieties under nucleophilic substitution conditions. Sodium hydride or potassium carbonate is often used to deprotonate hydroxyl groups for ether bond formation .
  • Purification via column chromatography or recrystallization to isolate the product. Challenges include optimizing reaction temperatures (typically 60–80°C) and solvent selection (e.g., DMF or THF) to prevent side reactions .
  • Yield optimization by monitoring intermediates with thin-layer chromatography (TLC) and adjusting stoichiometric ratios .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the connectivity of the dihydrobenzofuran, pyrazine, and piperidine groups. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time and peak area (e.g., 95% purity at 254 nm) confirm purity .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) .

Q. What functional groups in this compound influence its chemical reactivity and solubility?

  • The dihydrobenzofuran moiety enhances lipophilicity, affecting membrane permeability in biological assays .
  • The pyrazin-2-yloxy group on piperidine introduces hydrogen-bonding sites, influencing solubility in polar solvents like ethanol or DMSO .
  • Ether linkages (C-O-C) are susceptible to acid-catalyzed cleavage, requiring pH-neutral conditions during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?

  • Cross-validation : Combine multiple techniques (e.g., NMR, HPLC, and elemental analysis). For example, if elemental analysis shows discrepancies in carbon content, repeat combustion analysis or use X-ray crystallography to confirm the structure .
  • Isotopic labeling : Use deuterated solvents or 15^{15}N-labeled reagents to clarify ambiguous NMR signals .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Analog synthesis : Modify substituents on the dihydrobenzofuran (e.g., replacing methyl groups with halogens) or pyrazine (e.g., adding electron-withdrawing groups) to assess changes in bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How can solubility challenges be addressed without compromising biological activity?

  • Prodrug design : Introduce phosphate or glycoside groups to increase aqueous solubility, which are cleaved enzymatically in vivo .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility in physiological buffers .

Q. What experimental approaches elucidate reaction mechanisms for key transformations (e.g., etherification)?

  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
  • Computational modeling : Use DFT calculations to map transition states and identify favorable reaction pathways .

Q. How can researchers identify biological targets for this compound?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict interactions with kinases or GPCRs .
  • Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by LC-MS/MS for protein identification .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationTLC monitoring, stoichiometric adjustment
Structural ConfirmationNMR, HPLC, HR-MS
Solubility EnhancementCo-solvents, prodrug design
Target IdentificationDocking, pull-down assays
SAR StudiesAnalog synthesis, enzyme assays

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • All methodologies are extrapolated from structurally analogous compounds in the evidence.
  • Advanced questions emphasize resolving data conflicts and optimizing biological interactions, reflecting the compound's potential in drug discovery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。